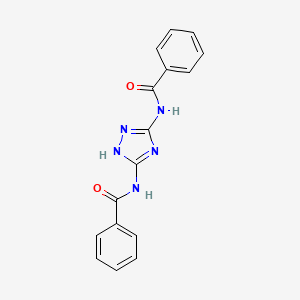
N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide is an organic compound belonging to the class of phenyl-1,2,4-triazoles. This compound is characterized by the presence of a 1,2,4-triazole ring substituted by a benzamide group. The 1,2,4-triazole ring is a five-membered aromatic ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide typically involves the reaction of 5-amino-1,2,4-triazole with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of the triazole and the carbonyl group of benzoyl chloride . The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and receptors, leading to the modulation of their activity. This interaction can affect various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
N-(5-Benzamido-2H-1,2,4-triazol-3-YL)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and triazole functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
53246-51-8 |
|---|---|
Molecular Formula |
C16H13N5O2 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-(3-benzamido-1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C16H13N5O2/c22-13(11-7-3-1-4-8-11)17-15-19-16(21-20-15)18-14(23)12-9-5-2-6-10-12/h1-10H,(H3,17,18,19,20,21,22,23) |
InChI Key |
RGBUMMFUOYYLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NN2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















